molecular formula C23H25ClN2O4S B11283204 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone

Cat. No.: B11283204
M. Wt: 461.0 g/mol
InChI Key: HNOIRELSSCIERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(2,6-DIMETHYLMORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a methanesulfonyl group, an indole ring, and a morpholine ring

Preparation Methods

The synthesis of 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(2,6-DIMETHYLMORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acyl chloride.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be attached via sulfonylation using methanesulfonyl chloride.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethylene glycol with ammonia or a primary amine.

    Final Coupling: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other process aids to enhance reaction efficiency.

Chemical Reactions Analysis

2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(2,6-DIMETHYLMORPHOLIN-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The indole ring can participate in coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds with various aryl or alkyl groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(2,6-DIMETHYLMORPHOLIN-4-YL)ETHAN-1-ONE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial agents.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s functional groups allow for its incorporation into polymers and other materials, potentially enhancing their properties such as thermal stability and mechanical strength.

    Biological Studies: It can be used as a probe or ligand in biological studies to investigate the interactions with various biomolecules and cellular pathways.

Mechanism of Action

The mechanism of action of 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(2,6-DIMETHYLMORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar compounds to 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(2,6-DIMETHYLMORPHOLIN-4-YL)ETHAN-1-ONE include other indole derivatives and sulfonyl-containing compounds. Some examples are:

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.

    Sulindac: A nonsteroidal anti-inflammatory drug with a sulfonyl group.

    Morpholine derivatives: Compounds containing the morpholine ring, used in various pharmaceutical applications.

The uniqueness of 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(2,6-DIMETHYLMORPHOLIN-4-YL)ETHAN-1-ONE lies in its combination of these functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H25ClN2O4S

Molecular Weight

461.0 g/mol

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone

InChI

InChI=1S/C23H25ClN2O4S/c1-16-11-26(12-17(2)30-16)23(27)14-25-13-22(20-8-3-4-9-21(20)25)31(28,29)15-18-6-5-7-19(24)10-18/h3-10,13,16-17H,11-12,14-15H2,1-2H3

InChI Key

HNOIRELSSCIERT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.